REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]1[CH:16](O)[CH2:15][NH:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(/C(OC(C)(C)C)=O)=N\C(OC(C)(C)C)=O>O1CCCC1>[CH3:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=[C:6]([O:8][CH:12]2[CH2:16][CH2:15][NH:14][CH2:13]2)[N:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C1CNCC1O
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.21 g
|
Type
|
reactant
|
Smiles
|
N(=N\C(=O)OC(C)(C)C)/C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 50 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 15 min
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
trifluoroacetic acid (7.55 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted several times with 1N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
The combined aqueous extracts were treated with 1N NaOH to pH 10
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (silica, dichloromethane, 1-10% methanol gradient)
|
Reaction Time |
50 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC=C1[N+](=O)[O-])OC1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |